molecular formula C8H15F2N B1430136 4,4-Difluorocyclohexaneethanamine CAS No. 1054314-53-2

4,4-Difluorocyclohexaneethanamine

Cat. No. B1430136
M. Wt: 163.21 g/mol
InChI Key: GNHDMWBANSWSNL-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexaneethanamine is a chemical compound with the molecular formula C8H15F2N and a molecular weight of 163.21 . It belongs to the family of amines.


Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexaneethanamine consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and an ethanamine group attached at the same carbon atom .


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexaneethanamine has a predicted boiling point of 192.6±10.0 °C and a predicted density of 1.03±0.1 g/cm3 . The pKa value is predicted to be 10.52±0.10 .

Scientific Research Applications

Material Science and Polymer Research

  • Crosslinked copolyimide membranes derived from various diamines, including those structurally related to 4,4-Difluorocyclohexaneethanamine, have been investigated for their application in the separation of benzene/cyclohexane mixtures, highlighting their potential in chemical separation technologies and material science innovations (Ren, Staudt-Bickel, & Lichtenthaler, 2001).

Environmental Impact and Monitoring

  • Studies on Polyfluoroalkyl Chemicals (PFCs) in the U.S. population indicate the widespread presence and potential environmental impact of fluorinated compounds, suggesting an urgency in monitoring and understanding the ecological effects of such chemicals (Calafat et al., 2007).

Analytical Chemistry and Characterization

  • The synthesis and characterization of novel polyamides derived from diamines with fluorinated groups offer insights into the creation of materials with unique properties, such as solubility and thermal stability, which could have implications in various industrial applications (Li, Wang, Li, & Jiang, 2009).

Organic Chemistry and Synthesis

  • The conformational preferences of difluorocyclohexane derivatives have been examined, offering fundamental insights into their chemical behavior and potential applications in designing new chemical entities or materials with desired properties (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

Safety And Hazards

The safety data sheet for 4,4-Difluorocyclohexaneethanamine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDMWBANSWSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexaneethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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